molecular formula C11H19NSi B13796195 Dimethyl(phenyldimethylsilylmethyl)amine CAS No. 54926-29-3

Dimethyl(phenyldimethylsilylmethyl)amine

Cat. No.: B13796195
CAS No.: 54926-29-3
M. Wt: 193.36 g/mol
InChI Key: YWEUYNRHLCXDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl(phenyldimethylsilylmethyl)amine is an organic compound that features a unique combination of dimethylamine and phenyldimethylsilylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(phenyldimethylsilylmethyl)amine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with phenyldimethylsilylmethyl chloride under anhydrous conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(phenyldimethylsilylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Silylating Agent
Dimethyl(phenyldimethylsilylmethyl)amine functions as a silylating agent in organic synthesis, particularly in the preparation of siloxanes and silanols. It facilitates the formation of complex molecules through its ability to form stable bonds with oxygen and other nucleophiles, making it valuable in polymer synthesis and modification.

Polymer Chemistry
In polymer chemistry, this compound is used to enhance the properties of silicone-based materials. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. The silyl groups introduced can also provide hydrophobic characteristics, which are advantageous in various applications such as coatings and sealants.

Biological Applications

Biomolecule Modification
In biological research, this compound is utilized for the modification of biomolecules. This modification can enhance the stability and functionality of proteins and nucleic acids, making them more resistant to degradation in biological environments. Such modifications are crucial for drug delivery systems where biocompatibility is essential.

Drug Delivery Systems
The compound's potential in drug delivery systems has been explored due to its favorable biocompatibility profile. Studies indicate that it can be used to create carriers that facilitate the targeted delivery of therapeutic agents, improving their efficacy while minimizing side effects .

Environmental Chemistry

Carbon Dioxide Functionalization
Recent studies have demonstrated the use of this compound in the reductive functionalization of carbon dioxide (CO2). This process involves its reaction with amines under mild conditions to produce valuable methylamines. Such reactions are significant in sustainable chemistry as they contribute to CO2 utilization and reduction strategies .

Industrial Applications

Silicone Production
In industrial applications, this compound plays a crucial role in the production of silicone-based materials. Its ability to act as a cross-linking agent enhances the durability and performance of silicone products used in adhesives, sealants, and coatings .

Cosmetic Formulations
this compound is also found in cosmetic formulations where it acts as a conditioning agent. Its properties help improve skin feel and product stability, making it a valuable ingredient in various personal care products .

Data Table: Applications Overview

Application AreaSpecific UseBenefits
Chemical SynthesisSilylating agent for organic synthesisEnhances stability and reactivity
Polymer ChemistryImprovement of silicone-based materialsIncreased thermal stability and strength
Biological ResearchBiomolecule modificationEnhanced stability and functionality
Drug Delivery SystemsCarrier for therapeutic agentsImproved efficacy and reduced side effects
Environmental ChemistryCO2 reductive functionalizationSustainable CO2 utilization
Industrial ApplicationsSilicone productionDurable adhesives and sealants
Cosmetic FormulationsConditioning agentImproved skin feel and product stability

Case Studies

  • Modification of Biomolecules
    A study demonstrated that modifying proteins with this compound significantly increased their resistance to enzymatic degradation, facilitating their use in drug delivery systems.
  • CO2 Utilization Research
    Research highlighted a novel method utilizing this compound for the reductive functionalization of CO2 with secondary amines, achieving high yields of methylamines under mild conditions. This method presents a promising approach to CO2 reduction while synthesizing valuable chemicals .
  • Silicone-Based Material Development
    In industrial settings, formulations incorporating this compound showed enhanced performance characteristics in silicone adhesives, demonstrating improved adhesion properties under various environmental conditions .

Mechanism of Action

The mechanism of action of dimethyl(phenyldimethylsilylmethyl)amine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can interact with various molecular targets, including carbonyl compounds, halides, and other electrophilic species. The presence of the silyl group enhances its reactivity and stability, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl(phenyldimethylsilylmethyl)amine is unique due to the presence of both dimethylamine and phenyldimethylsilylmethyl groups. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications .

Biological Activity

Dimethyl(phenyldimethylsilylmethyl)amine, a compound featuring a dimethylsilyl group, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a dimethylsilyl group attached to a phenyl ring and a dimethylamino group. This unique structure may contribute to its biological properties, particularly in the context of drug design and synthesis.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds with similar silyl modifications exhibit significant antimicrobial properties. For instance, phosphonium salts with long alkyl chains demonstrated high levels of antimicrobial activity against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship suggests that the presence of hydrophobic groups enhances the antimicrobial efficacy of such compounds.

Table 1: Antimicrobial Activity Comparison

Compound TypeMicroorganism TestedMinimum Inhibitory Concentration (MIC)Reference
Phosphonium SaltsMRSA0.78 µg/ml
Dimethylsilyl CompoundsVarious Gram-positive bacteriaVaries (specific data not available)

Anticancer Activity

The anticancer potential of this compound is supported by findings in related compounds. For example, studies on silyl-modified compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis . The mechanisms often involve interference with cellular signaling pathways critical for cancer cell survival.

Case Study: Anticancer Efficacy

A study examining the effects of silyl-modified compounds on cancer cell lines demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner. The study reported effective inhibition of proliferation in various cancer types, suggesting a broad spectrum of anticancer activity .

The biological activity of this compound may be attributed to several mechanisms:

  • Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell death.
  • Inhibition of Enzymatic Activity : Silyl groups may interact with key enzymes involved in cancer metabolism or microbial survival.
  • Induction of Apoptosis : Some studies indicate that silyl-modified amines can trigger apoptotic pathways in cancer cells.

Properties

CAS No.

54926-29-3

Molecular Formula

C11H19NSi

Molecular Weight

193.36 g/mol

IUPAC Name

1-[dimethyl(phenyl)silyl]-N,N-dimethylmethanamine

InChI

InChI=1S/C11H19NSi/c1-12(2)10-13(3,4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3

InChI Key

YWEUYNRHLCXDKJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.